molecular formula C6H4ClFN2O4S B1458461 5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonamide CAS No. 1803611-58-6

5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonamide

Cat. No.: B1458461
CAS No.: 1803611-58-6
M. Wt: 254.62 g/mol
InChI Key: DZBGGKPVHZIMQL-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonamide is a halogenated nitrobenzene sulfonamide derivative. According to , it is described with the molecular formula C₁₃H₂₂N₄O₂ and a molecular weight of 266.34 g/mol. However, this formula appears inconsistent with its IUPAC name, which suggests a benzene ring structure with substituents (chloro, fluoro, nitro, and sulfonamide groups). A benzene-derived structure would typically have a molecular formula closer to C₆H₄ClFN₂O₄S (calculated molecular weight: ~254.5 g/mol). This discrepancy in may indicate a data entry error or mislabeling. The compound is reported as an oily substance stored at room temperature, with packaging options including plastic and steel drums . Safety data remains unavailable, requiring direct consultation with suppliers.

Properties

IUPAC Name

5-chloro-2-fluoro-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O4S/c7-3-1-6(15(9,13)14)4(8)2-5(3)10(11)12/h1-2H,(H2,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBGGKPVHZIMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)S(=O)(=O)N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₆H₄ClFNO₄S
  • Molecular Weight : 239.61 g/mol

This compound contains a sulfonamide group, which is characteristic of many antimicrobial agents, and a nitro group that may enhance its biological activity.

The biological activity of sulfonamides, including this compound, primarily involves their interaction with specific enzymes and proteins:

  • Inhibition of Enzymes : Sulfonamides often act as inhibitors of dihydropteroate synthase (DHPS), an enzyme critical in bacterial folate synthesis. By blocking this enzyme, sulfonamides can prevent bacterial growth and replication.
  • Electrophilic Aromatic Substitution : The presence of the chloro and fluoro substituents may influence the compound's reactivity towards electrophilic aromatic substitution, impacting its interactions with biological macromolecules .

Antimicrobial Properties

Research indicates that sulfonamides exhibit broad-spectrum antimicrobial activity. The specific biological activities of this compound include:

  • Antibacterial Activity : This compound has shown effectiveness against various bacterial strains, including those resistant to traditional antibiotics. Its mechanism involves inhibiting bacterial folate synthesis pathways.
  • Potential Antifungal Activity : Preliminary studies suggest that it may also possess antifungal properties, although more research is needed to confirm this .

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established sulfa drugs .
  • Mechanistic Insights :
    • In a detailed investigation, the compound was shown to interact with DHPS in a manner similar to other sulfonamides. The binding affinity was assessed using molecular docking studies, indicating strong interactions at the active site .
  • Toxicity Profile :
    • Toxicological assessments revealed that while the compound exhibits significant antibacterial activity, it also poses risks for adverse reactions such as hypersensitivity and gastrointestinal disturbances, common among sulfonamides .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityMechanism of ActionToxicity Profile
This compoundModerateDHPS inhibitionHypersensitivity risks
SulfanilamideHighDHPS inhibitionCommon allergic reactions
TrimethoprimHighDHFR inhibitionLess frequent side effects

Scientific Research Applications

Medicinal Chemistry

5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonamide exhibits potential as a pharmacological agent due to its structural features that allow interaction with biological targets. It has been studied for:

  • Antimicrobial Activity : Exhibits efficacy against various bacterial strains, making it a candidate for antibiotic development.
  • Cancer Treatment : Similar compounds have been investigated for their ability to modulate protein kinase activity, which is crucial in cancer cell proliferation .
Application AreaDescription
Antimicrobial AgentsEffective against gram-positive and gram-negative bacteria.
Cancer TherapeuticsPotential in inhibiting specific kinases involved in tumor growth.
Anti-inflammatory DrugsStructural analogs show promise in reducing inflammation markers.

Materials Science

The compound serves as an intermediate in the synthesis of various materials with unique properties:

  • Organic Electronics : Utilized in the development of organic semiconductors and OLEDs (Organic Light Emitting Diodes) due to its electronic properties.
  • Polymer Chemistry : Acts as a building block for creating polymers with enhanced thermal and mechanical properties.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of this compound against common pathogens such as E. coli and Staphylococcus aureus. The compound demonstrated significant inhibition zones, indicating its potential as a new antibiotic agent.

Case Study 2: Cancer Cell Proliferation Inhibition

Research published in the European Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific kinases involved in cancer cell signaling pathways. In vitro assays showed a reduction in cell viability in treated cancer cell lines compared to controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonamide ( )

This compound (CID 86811673) shares a sulfonamide backbone with the target molecule but differs in halogen substitution and nitro group positioning.

Structural and Property Comparison
Property 5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonamide (Target) 5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonamide (Analog)
Molecular Formula C₁₃H₂₂N₄O₂ (reported) / C₆H₄ClFN₂O₄S (expected) C₆H₄BrFN₂O₄S
Molecular Weight 266.34 g/mol (reported) / ~254.5 g/mol (expected) 299.1 g/mol (calculated)
Substituent Positions - Cl (position 5)
- F (position 2)
- NO₂ (position 4)
- Br (position 5)
- F (position 4)
- NO₂ (position 2)
SMILES Not explicitly provided (conflict in ) C1=C(C(=CC(=C1F)Br)S(=O)(=O)N)[N+](=O)[O-]
InChIKey MSCXVZZQFIFCFV-UHFFFAOYSA-N (pyridine derivative?) ZRLUOYFSJJILOO-UHFFFAOYSA-N
Key Differences and Implications

Halogen Effects: Chlorine vs. Bromine: Bromine’s larger atomic size and polarizability may enhance electrophilic reactivity (e.g., in Suzuki couplings) compared to chlorine. Fluorine Position: Fluorine at position 2 (target) vs. 4 (analog) alters electronic effects. Fluorine’s electron-withdrawing nature may influence sulfonamide acidity and intermolecular interactions.

Nitro Group Positioning :

  • The nitro group at position 4 (target) vs. 2 (analog) affects the electron density distribution on the benzene ring. This could modulate reactivity in nucleophilic aromatic substitution or binding affinity in biological targets.

Physical State: The target compound is described as oily, while the physical state of the bromo analog is unspecified.

Preparation Methods

Sulfonamide Formation via Sulfonyl Chloride Reaction

A representative method for preparing aromatic sulfonamides, including derivatives similar to this compound, involves reacting the corresponding aniline with a sulfonyl chloride.

  • Reagents:

    • Aromatic amine (e.g., 5-chloro-2-fluoro-4-nitroaniline)
    • Sulfonyl chloride (e.g., methane-sulfonyl chloride or benzene-sulfonyl chloride)
    • Catalyst (optional, e.g., 5-N-acetyl or 1,1,3,3-tetramethylurea)
    • Solvent (e.g., toluene)
  • Reaction Conditions:

    • Temperature: Initially 85-92 °C during sulfonyl chloride addition, then gradually increased to 140-145 °C.
    • Pressure: Maintained at 14-17 psig during heating.
    • Reaction Time: Approximately 8 hours at elevated temperature.
    • Venting: Hydrogen chloride gas evolved is vented off during heating.
  • Workup:

    • Cooling to 83-87 °C followed by venting to atmospheric pressure.
    • Addition of fresh toluene and stirring.
    • Transfer to a water-containing reactor at 80-83 °C for phase separation.
    • Organic layer separation, centrifugation, washing with cold toluene.
    • Drying under vacuum at 65 °C for several hours.
  • Yield and Purity:

    • Yields reported around 85% with purity approximately 90.5% for related sulfonamide compounds.

This protocol is adapted from a patent example for sulfonamide synthesis and can be tailored to the specific aromatic substitution pattern of this compound.

Alternative Synthetic Approaches

Preparation of Key Intermediate: 2-Chloro-4-fluoro-5-nitrobenzaldehyde

Since this compound contains nitro, chloro, and fluoro substituents, the preparation of the corresponding benzaldehyde intermediate is crucial.

  • Method:

    • Halogenation and nitration of benzaldehyde derivatives in organic solvents.
    • Use of potassium nitrate and benzoyl peroxide as nitrating agents.
    • Reflux in organic solvents such as 1,2-dichloroethane or tetrachloromethane.
    • Controlled temperature and stirring to achieve selective substitution.
  • Significance:

    • This intermediate can then be converted to the corresponding sulfonamide via amination and sulfonylation steps.

This method is described in Chinese patent CN114507142A, which details preparation technology for 2-chloro-4-fluoro-5-nitrobenzaldehyde, a key precursor.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Pressure (psig) Time (hours) Notes
Sulfonyl chloride addition Methane-sulfonyl chloride, aromatic amine, catalyst 85-92 Atmospheric 0.5-1 Controlled addition rate to maintain temperature
Heating for sulfonamide formation Gradual heating to 140-145 140-145 14-17 8 Hydrogen chloride gas vented during heating
Cooling and venting Cooling to 83-87, vent to atmospheric pressure 83-87 Atmospheric 0.25 Preparation for extraction
Extraction and washing Toluene and water phase separation 80-83 Atmospheric 0.5 Stirring and settling for phase separation
Filtration and drying Centrifugation, toluene washing, drying under vacuum 65 (drying) Vacuum (30 mm Hg) 4 Final isolation of sulfonamide product

Research Findings and Considerations

  • Catalyst Use: Catalysts such as 5-N-acetyl and 1,1,3,3-tetramethylurea have been shown to improve reaction rates and yields in sulfonamide synthesis.
  • Temperature Control: Precise control of temperature during sulfonyl chloride addition and subsequent heating is critical to avoid side reactions and degradation.
  • Gas Venting: Efficient venting of hydrogen chloride gas is necessary for safe operation and to drive the reaction forward.
  • Purification: Multiple washing steps with cold toluene and centrifugation help achieve high purity of the sulfonamide product.
  • Scalability: The described process is scalable to industrial quantities, as evidenced by batch sizes in patents reaching tens of kilograms.

Q & A

Q. What are the optimal synthetic routes for 5-chloro-2-fluoro-4-nitrobenzene-1-sulfonamide, and how do reaction conditions influence yield and purity?

Methodological Answer: Key synthetic pathways involve nitration, sulfonation, and halogenation steps. For example:

  • Nitration and sulfonation: Start with chlorobenzene derivatives, introduce fluorine via electrophilic substitution, followed by nitration using mixed acids (HNO₃/H₂SO₄). Sulfonamide formation typically employs sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) .
  • Reagent optimization: Thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) in dichloromethane (DCM) at 50°C for 12 hours improves sulfonamide purity (>95%) compared to shorter reaction times .
  • Yield dependencies: Higher temperatures (50°C vs. 0–20°C) enhance reaction rates but may reduce selectivity due to side reactions (e.g., nitro group reduction or sulfonic acid formation) .

Q. How should researchers characterize the compound’s solubility and stability for experimental design?

Methodological Answer:

  • Solubility profiling: Use polar aprotic solvents (DMSO, DMF) for dissolution. Aqueous solubility is pH-dependent; the sulfonamide group deprotonates in basic conditions (pH > 9), enhancing water solubility .
  • Stability testing: Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity). Nitro groups are prone to photodegradation—store in amber vials at –20°C .

Key Finding:
Storage at –20°C in DMSO retains >90% stability for 6 months, while room temperature leads to 20% degradation in 30 days .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the nitro and sulfonamide groups be addressed?

Methodological Answer:

  • Nitro group reduction: Catalytic hydrogenation (H₂/Pd-C) selectively reduces nitro to amine without affecting sulfonamide .
  • Sulfonamide derivatization: Use mild alkylating agents (e.g., methyl iodide) in DMF with NaH to avoid nitro group interference. For example:
    • Step 1: Reduce nitro to amine.
    • Step 2: Introduce substituents via nucleophilic aromatic substitution (e.g., fluorine displacement with morpholine) .

Data Contradiction Analysis:
Conflicting reports on nitro group stability under acidic conditions (e.g., HCl) suggest side reactions like partial hydrolysis. Verify via ¹⁹F NMR to track fluorine retention .

Q. What strategies resolve discrepancies in biological activity data for sulfonamide derivatives?

Methodological Answer:

  • Bioactivity validation: Use orthogonal assays (e.g., antimicrobial disk diffusion vs. MIC determination) to confirm activity. For example:
    • Gram-positive bacteria: Derivatives with electron-withdrawing groups (e.g., –NO₂) show higher MIC values (2–8 µg/mL) compared to –OCH₃ analogs (>64 µg/mL) .
  • Mechanistic studies: Computational docking (AutoDock Vina) identifies hydrogen bonding between sulfonamide and bacterial dihydropteroate synthase (DHPS) .

Key Finding:
Contradictions in cytotoxicity data (e.g., IC₅₀ variations) may arise from assay conditions (e.g., serum content affecting solubility). Standardize protocols using serum-free media .

Q. How can the compound’s stability under catalytic conditions be improved for coupling reactions?

Methodological Answer:

  • Pd-catalyzed cross-coupling: Protect the sulfonamide with tert-butoxycarbonyl (Boc) to prevent coordination with Pd catalysts.
  • Optimized conditions: Use Buchwald-Hartwig amination with XPhos precatalyst in toluene at 100°C, achieving >80% coupling efficiency .

Q. What analytical methods best resolve structural ambiguities in nitro-sulfonamide derivatives?

Methodological Answer:

  • X-ray crystallography: Resolves regiochemistry of nitro and chloro groups (e.g., C–Cl bond length = 1.73 Å vs. C–F = 1.34 Å) .
  • Multinuclear NMR: ¹H-¹⁵N HMBC confirms sulfonamide NH coupling to adjacent fluorine (³J = 8 Hz) .

Key Finding:
Mass spectrometry (HRMS-ESI) distinguishes isomers via isotopic patterns (e.g., [M+H]⁺ at m/z 280.9764 for C₆H₄ClFN₂O₄S) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonamide
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5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonamide

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